3-Methoxy-2-(pyrrolidin-2-yl)pyridine
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Overview
Description
3-Methoxy-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(pyrrolidin-2-yl)pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-3-methoxypyridine with pyrrolidine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include aldehydes and acids.
- Reduction products include piperidine derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
3-Methoxy-2-(pyrrolidin-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring enhances its binding affinity due to its three-dimensional structure, which allows for better interaction with target proteins .
Comparison with Similar Compounds
- 3-(1-methylpyrrolidin-2-yl)pyridine
- Pyrrolidine-2-one derivatives
- Pyrrolidin-2,5-diones
Comparison: 3-Methoxy-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of both a methoxy group and a pyrrolidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methoxy-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8/h3,5,7-8,11H,2,4,6H2,1H3 |
InChI Key |
DLIOSYADUIADBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2CCCN2 |
Origin of Product |
United States |
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